molecular formula C21H20FN3OS B12843081 N-Cyclopropyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide

N-Cyclopropyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide

Cat. No.: B12843081
M. Wt: 381.5 g/mol
InChI Key: CAEJECXMOXIWJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide is a complex organic compound with a unique structure that combines a cyclopropyl group, a quinazoline ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide typically involves multiple steps, starting with the preparation of the quinazoline core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. . The final step involves the attachment of the cyclopropyl group and the acetamide moiety, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of simpler amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmaceutical agent due to its unique structure.

    Industry: May be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The presence of the fluorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclopropyl-2-[[6-Ethyl-2-(3-Methylphenyl)-4-Quinazolinyl]Thio]-Acetamide: Similar structure but with a methyl group instead of a fluorophenyl group.

    N-Cyclopropyl-2-[[6-Ethyl-2-(4-Chlorophenyl)-4-Quinazolinyl]Thio]-Acetamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in N-Cyclopropyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide makes it unique compared to its analogs. Fluorine atoms can significantly alter the electronic properties of the molecule, potentially enhancing its biological activity and stability.

Properties

Molecular Formula

C21H20FN3OS

Molecular Weight

381.5 g/mol

IUPAC Name

N-cyclopropyl-2-[6-ethyl-2-(4-fluorophenyl)quinazolin-4-yl]sulfanylacetamide

InChI

InChI=1S/C21H20FN3OS/c1-2-13-3-10-18-17(11-13)21(27-12-19(26)23-16-8-9-16)25-20(24-18)14-4-6-15(22)7-5-14/h3-7,10-11,16H,2,8-9,12H2,1H3,(H,23,26)

InChI Key

CAEJECXMOXIWJE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(N=C2SCC(=O)NC3CC3)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.